(S)-Tert-Butyl 2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate (S)-Tert-Butyl 2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate
Brand Name: Vulcanchem
CAS No.: 109010-60-8
VCID: VC0019094
InChI: InChI=1S/C16H22N2O3/c1-16(2,3)21-14(19)10-18-13-7-5-4-6-11(13)8-9-12(17)15(18)20/h4-7,12H,8-10,17H2,1-3H3/t12-/m0/s1
SMILES: CC(C)(C)OC(=O)CN1C2=CC=CC=C2CCC(C1=O)N
Molecular Formula: C16H22N2O3
Molecular Weight: 290.36 g/mol

(S)-Tert-Butyl 2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate

CAS No.: 109010-60-8

Reference Standards

VCID: VC0019094

Molecular Formula: C16H22N2O3

Molecular Weight: 290.36 g/mol

(S)-Tert-Butyl 2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate - 109010-60-8

CAS No. 109010-60-8
Product Name (S)-Tert-Butyl 2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate
Molecular Formula C16H22N2O3
Molecular Weight 290.36 g/mol
IUPAC Name tert-butyl 2-[(3S)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate
Standard InChI InChI=1S/C16H22N2O3/c1-16(2,3)21-14(19)10-18-13-7-5-4-6-11(13)8-9-12(17)15(18)20/h4-7,12H,8-10,17H2,1-3H3/t12-/m0/s1
Standard InChIKey QTEDVVHLTMELTB-LBPRGKRZSA-N
Isomeric SMILES CC(C)(C)OC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N
SMILES CC(C)(C)OC(=O)CN1C2=CC=CC=C2CCC(C1=O)N
Canonical SMILES CC(C)(C)OC(=O)CN1C2=CC=CC=C2CCC(C1=O)N
Synonyms (3S)-1H-1-Benzazepine-1-acetic Acid 3-Amino-2,3,4,5-tetrahydro-2-oxo-1,1-dimethylethyl Ester; USP Benazepril Related Compound F
PubChem Compound 6350624
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator